

Application Notes and Protocols for Studying GPR35-Mediated Gα13 Signaling

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Compound of Interest

Compound Name: GPR35 agonist 5

Cat. No.: B14051609

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

G protein-coupled receptor 35 (GPR35) is a receptor that has gained significant interest as a therapeutic target for a variety of diseases, including inflammatory bowel disease and certain cancers.[1][2] GPR35 activation initiates a complex network of intracellular signaling cascades, primarily coupling to Gα12/13 and Gαi/o G proteins, and also engaging the β-arrestin pathway. [1][3] The activation of the Gα12/13 pathway by GPR35 agonists leads to the activation of RhoA, a small GTPase that plays a critical role in cytoskeleton organization and cell migration. [1] This document provides detailed application notes and protocols for studying GPR35-mediated Gα13 signaling using a representative agonist.

Data Presentation: Potency of GPR35 Agonists

The potency and efficacy of GPR35 agonists can vary significantly depending on the chemical scaffold, the species ortholog of the receptor, and the assay format used for characterization. The following table summarizes the potency of several known GPR35 agonists from various studies.

Agonist	Species	Assay Type	EC50 (μM)	Reference
Zaprinast	Human	β-arrestin recruitment	-	
Zaprinast	Rat	β-arrestin recruitment	More potent than at human	
Kynurenic acid	Human	β-arrestin recruitment	Low potency	
Pamoic acid	Human	β-arrestin recruitment	-	
Lodoxamide	Human	β-arrestin recruitment	Potent	
Lodoxamide	Mouse	β-arrestin recruitment	>100-fold lower potency than human	
Ellagic Acid	Human	DMR	0.11	
Ellagic Acid	Human	Tango (β-Arrestin)	2.96	
YE120	Human	DMR	More potent than Zaprinast	
GPR35 agonist 1 (compound 50)	-	-	0.0058	
GPR35 agonist 2 (compound 11)	-	β-arrestin	0.026	
GPR35 agonist 2 (compound 11)	-	Ca2+ release	0.0032	

Experimental Protocols

Gα13 Activation Assay using BRET

This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to directly measure the activation of Gα13 by a GPR35 agonist.

Materials:

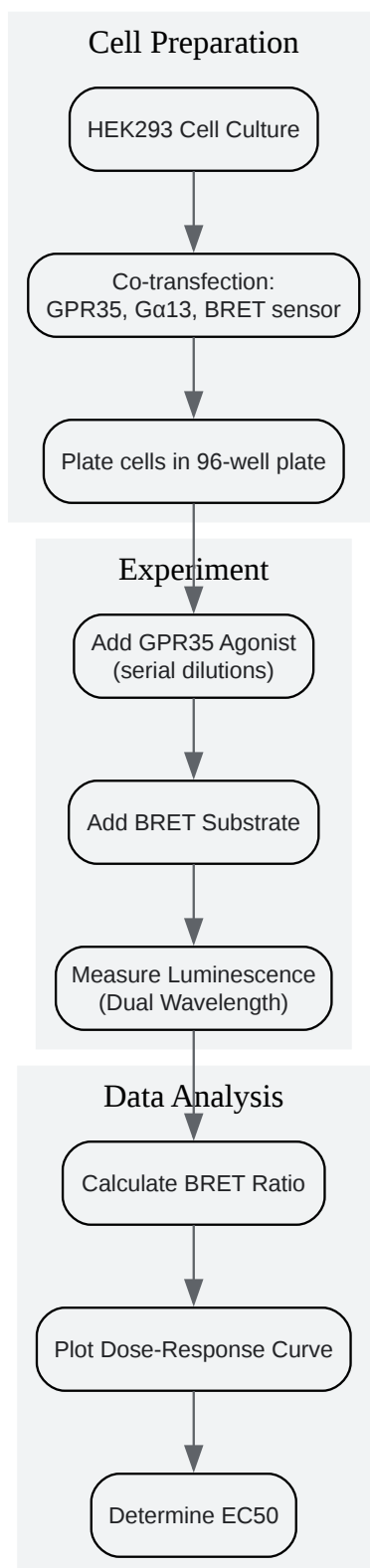
- HEK293 cells
- Expression vectors for human GPR35a, Gα13, and a BRET sensor construct (e.g., Gα13 linked to a BRET pair)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent
- BRET substrate (e.g., coelenterazine h)
- GPR35 agonist
- Multi-well plates (white, clear-bottom)
- Luminometer capable of measuring dual wavelengths

Protocol:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS.
 - Co-transfect the cells with expression vectors for GPR35a, Gα13, and the BRET sensor using a suitable transfection reagent.
 - Plate the transfected cells into white, clear-bottom 96-well plates.
- Agonist Treatment:
 - Prepare serial dilutions of the GPR35 agonist in assay buffer.
 - 24-48 hours post-transfection, replace the culture medium with the agonist dilutions. Include a vehicle control.

- BRET Measurement:
 - Add the BRET substrate to each well.
 - Immediately measure the luminescence at two wavelengths (e.g., for Renilla luciferase and YFP) using a BRET-compatible plate reader.
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for BRET Assay



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Caption: Workflow for GPR35-Gα13 BRET Assay.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation.

Materials:

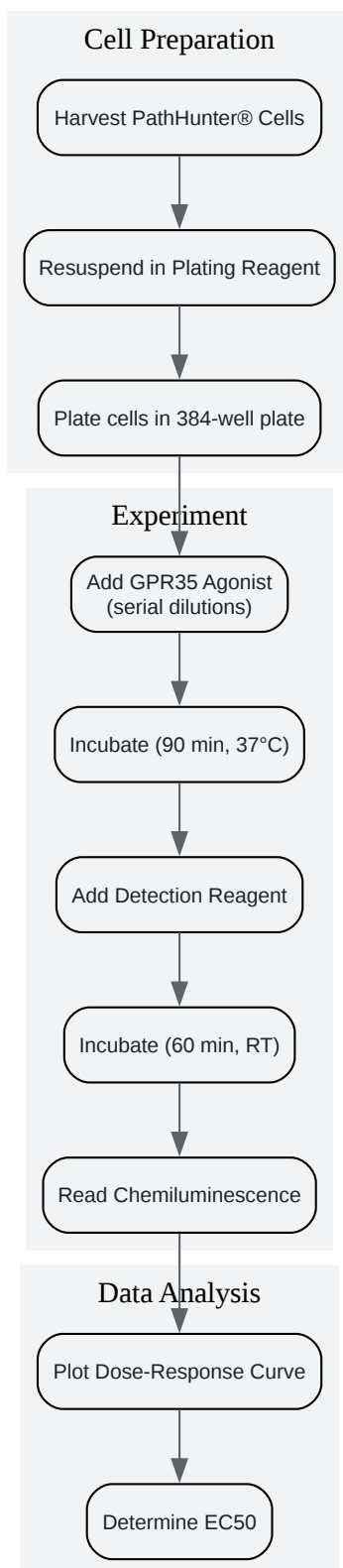
- PathHunter® GPR35-expressing cells (e.g., CHO-K1 or HEK293)
- AssayComplete™ Cell Plating Reagent
- Test compounds (GPR35 agonist)
- PathHunter® Detection Reagents
- 384-well white, solid-bottom assay plates

Protocol:

- Cell Plating:
 - Harvest and resuspend PathHunter® cells in AssayComplete™ Cell Plating Reagent at a concentration of 250,000 cells/mL.
 - Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Compound Addition:
 - Prepare serial dilutions of the GPR35 agonist in the appropriate assay buffer.
 - Add 5 µL of the compound dilutions to the cell plate.
 - Incubate for 90 minutes at 37°C.
- Detection:
 - Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

- Add 12.5 μ L of the detection reagent to each well.
- Incubate for 60 minutes at room temperature.
- Data Acquisition:
 - Read the chemiluminescent signal on a standard plate reader.

Experimental Workflow for PathHunter® Assay



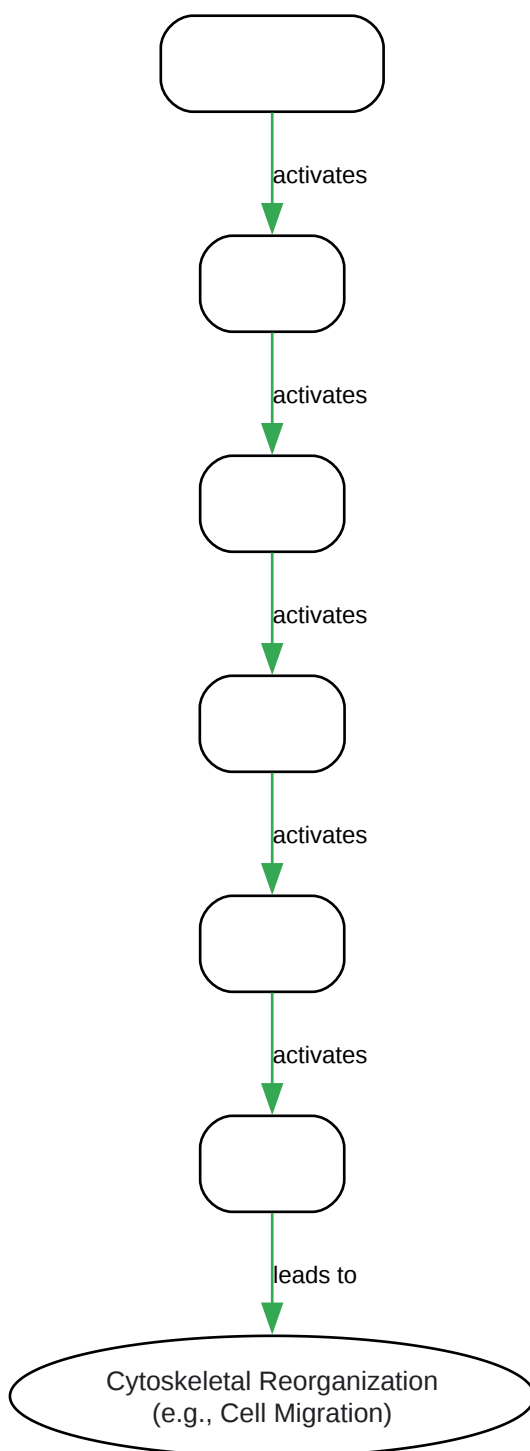
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Caption: Workflow for GPR35 β -Arrestin Recruitment Assay.

Signaling Pathways

GPR35-Gα13 Signaling Pathway

Activation of GPR35 by an agonist leads to the coupling with Gα12/13 proteins. This in turn activates RhoA, a key regulator of the actin cytoskeleton, influencing processes such as cell migration and proliferation.

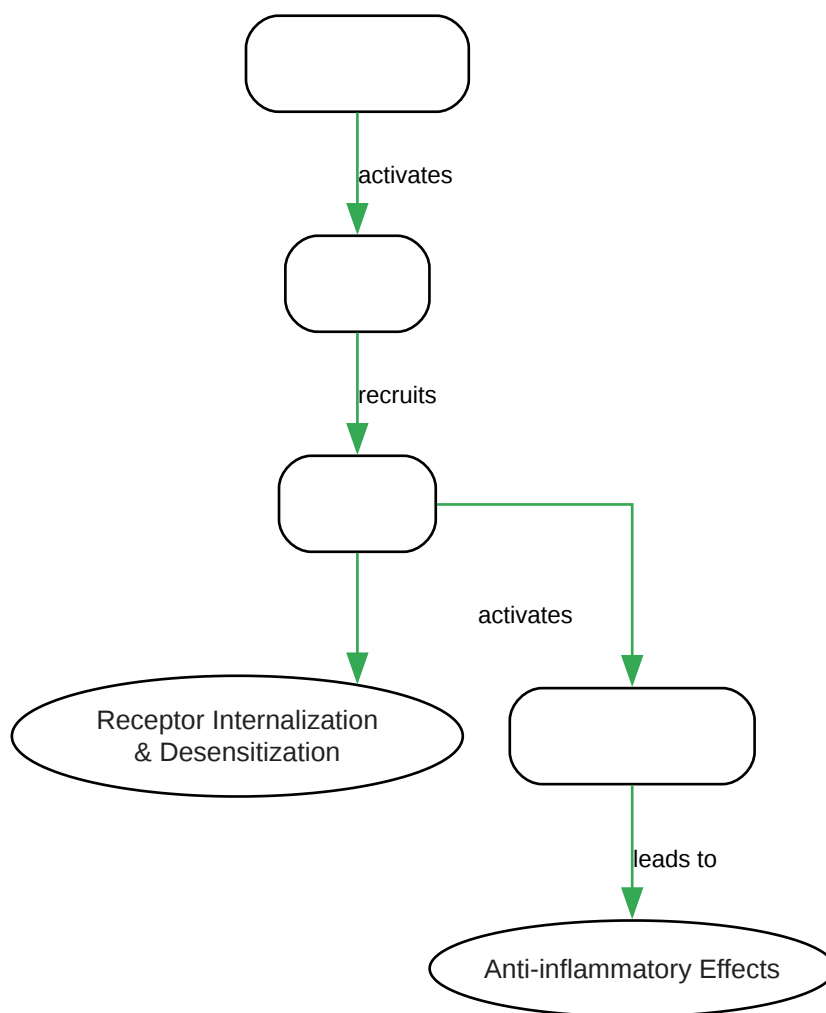


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Caption: GPR35-Gα13 Signaling Cascade.

GPR35-β-Arrestin Signaling Pathway

Upon agonist binding, GPR35 can also recruit β -arrestins. This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling, leading to anti-inflammatory effects through pathways like ERK1/2.



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Caption: GPR35- β -Arrestin Signaling Pathway.

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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
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